1-(3-Acetylphenyl)-3-butylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-butylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-8-14-13(17)15-12-7-5-6-11(9-12)10(2)16/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKIFLWAYFIUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=CC(=C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 1 3 Acetylphenyl 3 Butylurea
Established Synthetic Pathways toward 1-(3-Acetylphenyl)-3-butylurea
The primary and most established method for synthesizing this compound involves the nucleophilic addition of an amine to an isocyanate. Specifically, this is achieved by reacting 3-aminoacetophenone with butyl isocyanate. asianpubs.orgresearchgate.netasianpubs.org This reaction is typically conducted in an organic solvent. Variations of this fundamental approach have been developed to improve yield, simplify purification, and utilize alternative starting materials.
One notable method involves the in-situ generation of the isocyanate intermediate. For instance, a mild, metal-free synthesis has been reported where 3-aminoacetophenone reacts with carbon dioxide (CO2) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting carbamic acid is then dehydrated to form the isocyanate, which is subsequently quenched with an amine to yield the final urea (B33335) product, such as 1-(3-Acetylphenyl)-3-(sec-butyl)urea, a close isomer of the target compound. scholaris.ca Another approach uses N-t-butylureas, which can react with amines at elevated temperatures to eliminate t-butylamine and form the desired new urea derivative. scispace.com
A particularly straightforward method involves the direct reaction of an amine with an alkali metal isocyanate, such as potassium isocyanate, in an aqueous acidic medium. rsc.orgrsc.orgresearchgate.net This approach avoids the handling of potentially hazardous isocyanate compounds directly.
Table 1: Comparison of Selected Synthetic Methods for Aryl Ureas
| Precursors | Reagents & Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Aryl Amine + Alkyl Isocyanate | Organic solvent (e.g., Dichloromethane), optional base (e.g., Triethylamine) | Direct, well-established | Requires handling of isocyanates | asianpubs.orgresearchgate.net |
| Aryl Amine + Potassium Isocyanate | Water, Acid (e.g., HCl) | Avoids isocyanate handling, uses water as solvent, scalable | May not be suitable for all substrates | rsc.orgresearchgate.net |
| Aryl Amine + CO2 | DBU, Dehydrating agent (e.g., Mitsunobu reagents) | Mild, metal-free, uses CO2 as C1 source | Multi-step in-situ process | scholaris.caacs.org |
| Aryl Amide | Phenyliodine diacetate, Ammonia source | Starts from amides (Hofmann rearrangement) | In-situ generation can have side reactions | organic-chemistry.org |
Optimization of Reaction Conditions for Gram-Scale Synthesis of this compound
Scaling up the synthesis of this compound from laboratory to gram-scale requires robust and efficient reaction conditions. A key challenge in scaling up is maintaining yield and purity while managing reaction time and simplifying product isolation. Research has demonstrated that a catalyst-free synthesis in water is particularly well-suited for this purpose. rsc.orgrsc.orgresearchgate.net
One study systematically optimized the reaction between various amines and potassium isocyanate in water, finding that the method is highly scalable. rsc.org The synthesis of several N-substituted ureas was successfully performed at 1, 10, and 20 mmol scales with consistent and high yields, often requiring only simple filtration for purification. rsc.orgresearchgate.net This water-based protocol not only enhances the reaction rate and yield compared to using organic co-solvents but also significantly improves the process's environmental footprint and suitability for industrial application. rsc.org
Other scalable methods include the use of microdroplet/thin film reactors, which can accelerate reactions and have been used for gram-scale synthesis with high yields. rsc.org Furthermore, protocols developed for the gram-scale synthesis of complex urea-containing drugs like sorafenib (B1663141) highlight the industrial applicability of carefully optimized multi-step sequences. asianpubs.org For this compound, the aqueous synthesis with potassium isocyanate presents a documented and efficient path to gram-scale production. rsc.org
Exploration of Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are increasingly being applied to the synthesis of urea derivatives. purkh.comijnc.irrasayanjournal.co.inresearchgate.netmdpi.com For this compound, several green strategies can be employed.
The synthesis using water as the sole solvent is a prime example of a green approach, as it avoids volatile organic compounds (VOCs) and often simplifies product isolation. rsc.orgorganic-chemistry.org Another significant advancement is the use of polymer-supported reagents and scavengers. rsc.orgrsc.org In this technique, a reagent (like a polymer-bound isocyanate) or a scavenger (a resin that removes excess starting material or byproducts) is used on a solid support. rsc.orgrsc.org This allows for easy separation of the product from the reaction mixture by simple filtration, minimizing the need for chromatographic purification and reducing solvent usage. rsc.org
Using carbon dioxide as a C1 building block is another sustainable strategy. scholaris.caacs.org Methods that capture CO2 to react with amines to form carbamic acid intermediates, which are then converted to ureas, offer a way to utilize a greenhouse gas as a valuable chemical feedstock. scholaris.caacs.org These processes are often metal-free and can be performed under mild conditions. scholaris.ca
Design and Chemical Synthesis of Novel Analogues and Derivatives of this compound
The generation of novel analogues of this compound is primarily driven by the search for compounds with enhanced biological activities. The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets like protein kinases. asianpubs.orgnih.govmui.ac.irmdpi.com
Structure-Guided Design Principles for this compound Analogues
Structure-Activity Relationship (SAR) studies and structure-based design are critical in developing new analogues. nih.govnih.gov For a molecule like this compound, design principles would focus on modifying its distinct chemical regions: the acetylphenyl ring and the butylurea chain.
Aromatic Ring Modification : The substitution pattern on the phenyl ring is crucial. The acetyl group's electronic and steric properties can be altered. For example, it could be replaced with other groups (e.g., cyano, nitro, sulfonyl) to modulate its hydrogen bonding capacity and electronics. The position of the substituent (meta) could be changed to ortho or para to explore different binding geometries within a target protein's active site. nih.govmui.ac.ir
Alkyl Chain Modification : The N-butyl group can be varied in length (e.g., ethyl, hexyl) or branching (e.g., isobutyl, sec-butyl, tert-butyl) to probe hydrophobic pockets in a binding site. Introducing cyclic structures, such as a cyclohexyl or adamantyl group, can enhance lipophilicity and introduce conformational rigidity. nih.gov
Urea Moiety Substitution : The hydrogen atoms on the urea nitrogens are key hydrogen bond donors. N-methylation can alter this hydrogen bonding pattern and improve properties like solubility.
Molecular docking simulations are often used to predict how these designed analogues will bind to a specific protein target, such as a kinase, guiding the selection of the most promising derivatives for synthesis. mui.ac.irnih.gov
Combinatorial Chemistry and Parallel Synthesis Approaches for this compound Library Generation
To efficiently explore the structure-activity relationships, combinatorial chemistry and parallel synthesis are employed to create large libraries of related compounds. nih.govfortunepublish.comijpsr.com These techniques allow for the rapid synthesis of hundreds of distinct molecules simultaneously. nih.gov
Parallel synthesis is particularly well-suited for generating a library of this compound analogues. acs.orgnih.gov In this approach, a set of diverse amines (e.g., different aniline (B41778) derivatives) can be reacted with a set of diverse isocyanates (e.g., butyl, cyclohexyl, phenyl isocyanates) in a grid format, such as a 96-well plate. ijpsr.comgoogle.com This systematic combination of building blocks can quickly generate a large number of unique urea products.
To streamline the process, scavenger resins are often used to simplify purification. google.com After the reaction, a resin that selectively binds to the excess unreacted starting material (e.g., an isocyanate scavenger or an amine scavenger) is added. The resin is then filtered off, leaving the desired pure product in solution, which is a significant advantage for high-throughput synthesis. rsc.org
Table 2: Illustrative Library Generation via Parallel Synthesis
| Amine Building Block | Isocyanate Building Block | Resulting Urea Analogue |
|---|---|---|
| 3-Aminoacetophenone | Butyl isocyanate | This compound |
| 3-Aminoacetophenone | Cyclohexyl isocyanate | 1-(3-Acetylphenyl)-3-cyclohexylurea |
| 3-Aminoacetophenone | Phenyl isocyanate | 1-(3-Acetylphenyl)-3-phenylurea |
| 4-Aminoacetophenone | Butyl isocyanate | 1-(4-Acetylphenyl)-3-butylurea |
| 3-Aminobenzonitrile | Butyl isocyanate | 1-(3-Cyanophenyl)-3-butylurea |
Chemo-Enzymatic and Biocatalytic Strategies in this compound Derivatization
Chemo-enzymatic synthesis combines the selectivity of biological catalysts (enzymes) with the versatility of traditional organic chemistry to create complex molecules. ucl.ac.ukacs.org While the direct enzymatic synthesis of the urea bond is not common, biocatalysis offers powerful strategies for the selective derivatization of a molecule like this compound.
A key opportunity for biocatalysis lies in the modification of the acetyl group. The ketone functional group is an ideal substrate for a class of enzymes known as ketoreductases (KREDs). A KRED could be used to reduce the acetyl group to a secondary alcohol with very high stereoselectivity, producing either the (R)- or (S)-1-hydroxyethyl derivative. This transformation is difficult to achieve with such precision using standard chemical reductants and would introduce a chiral center into the molecule, which is often critical for biological activity.
Furthermore, enzymes can be used in the synthesis of precursors. For example, hydrolase-type enzymes have been used to create enantio-enriched starting materials for the synthesis of complex molecules. metu.edu.tr While direct enzymatic derivatization of this compound is not widely documented, the principles of chemo-enzymatic synthesis provide a clear path for creating novel, stereochemically defined analogues. researchgate.net
Molecular and Cellular Pharmacology of 1 3 Acetylphenyl 3 Butylurea Pre Clinical Investigations
Exploration of Molecular Targets and Binding Interactions of 1-(3-Acetylphenyl)-3-butylurea
No data is currently available from ligand-binding assays to identify the potential receptors or enzymes with which this compound may interact.
There is no published information on the inhibitory or activatory effects of this compound on any enzymes.
Without identified molecular targets, no biophysical characterization of interactions between this compound and target proteins has been reported.
Elucidation of Mechanism of Action for this compound in In Vitro Systems
There is no available data detailing the effects of this compound on any cellular pathways or signaling cascades.
No studies on gene expression or proteomic profiling in response to treatment with this compound have been published.
Cell-Based Phenotypic Screening and High-Content Analysis of this compound Effects
In the pre-clinical investigation of novel chemical entities such as this compound, cell-based phenotypic screening serves as a crucial initial step to identify potential therapeutic activities without a preconceived biological target. This approach allows for the unbiased discovery of cellular effects, which can reveal unexpected mechanisms of action. High-content analysis (HCA) is often employed in conjunction with phenotypic screening to simultaneously quantify multiple cellular parameters, providing a detailed fingerprint of the compound's effects.
A hypothetical phenotypic screening campaign for this compound could involve treating a panel of diverse human cancer cell lines with the compound and assessing its impact on cell viability. Subsequent high-content analysis would then be performed on responsive cell lines to dissect the cellular phenotype. Parameters such as cell cycle progression, apoptosis induction, nuclear morphology, and the status of specific signaling pathways would be monitored using fluorescent probes.
For instance, in a hypothetical study, if this compound demonstrated significant anti-proliferative activity against a specific cell line, HCA could be utilized to determine if this effect is due to cell cycle arrest at a particular phase or the induction of programmed cell death.
Hypothetical High-Content Analysis Data for this compound
| Parameter Measured | Control (Untreated) | This compound Treated | Fold Change |
|---|---|---|---|
| % Cells in G1 Phase | 55% | 75% | 1.36 |
| % Cells in S Phase | 30% | 10% | 0.33 |
| % Cells in G2/M Phase | 15% | 15% | 1.00 |
| % Apoptotic Cells (Annexin V+) | 5% | 25% | 5.00 |
| Nuclear Area (µm²) | 150 | 120 | 0.80 |
Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR analysis would involve the synthesis and biological evaluation of a series of analogues to identify key structural motifs responsible for its pharmacological effects.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govfrontiersin.org For the this compound series, a QSAR model would be developed by correlating various physicochemical descriptors of the analogues with their observed biological activity, such as inhibitory concentration (IC50). frontiersin.org
The development of a QSAR model would involve:
Data Set Preparation : A series of analogues of this compound would be synthesized with modifications at the acetylphenyl ring and the butyl chain. Their biological activities would be determined experimentally.
Descriptor Calculation : For each analogue, a range of molecular descriptors would be calculated, including electronic (e.g., Hammett constants), hydrophobic (e.g., logP), and steric (e.g., molar refractivity) parameters. nih.gov
Model Building : Statistical methods such as multiple linear regression or partial least squares would be used to build a mathematical equation that links the descriptors to the biological activity. pharmacophorejournal.com
Model Validation : The predictive power of the QSAR model would be assessed using internal and external validation techniques. nih.gov
Illustrative QSAR Equation for this compound Analogues: log(1/IC50) = 0.5 * logP - 0.2 * MR + 1.2 * σ + 2.5 (This is a hypothetical equation for illustrative purposes only)
Pharmacophore Mapping and Molecular Fingerprint Analysis for this compound Series
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. ijpsonline.comslideshare.netslideshare.net For the this compound series, a pharmacophore model would be generated based on the structures of the most active compounds. This model would highlight key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com
Molecular fingerprints are bit strings that encode the structural features of a molecule. Analyzing the molecular fingerprints of a series of this compound analogues can help in identifying structural fragments that are positively or negatively correlated with the observed biological activity.
Hypothetical Pharmacophore Model for this compound:
One hydrogen bond donor (from the urea (B33335) NH group)
One hydrogen bond acceptor (from the urea carbonyl oxygen)
One aromatic ring (the acetylphenyl group)
One hydrophobic feature (the butyl chain)
Conformational Analysis and Torsional Profile of this compound for SAR Insights
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound would involve studying the range of possible shapes the molecule can adopt by rotating around its single bonds. The torsional profile, which describes the energy changes associated with these rotations, helps in identifying the low-energy, and therefore more populated, conformations.
Understanding the preferred conformation of this compound can provide valuable insights for SAR studies. For example, it can help in designing more rigid analogues that are locked in the bioactive conformation, potentially leading to increased potency and selectivity.
Key Torsional Angles in this compound for Analysis:
Rotation around the C-N bond connecting the phenyl ring to the urea moiety.
Rotation around the C-N bond within the urea linkage.
Rotation around the C-C bonds of the butyl chain.
By analyzing the conformational preferences and integrating this information with SAR data, a more comprehensive understanding of how this compound and its derivatives exert their biological effects can be achieved.
Computational and Theoretical Investigations of 1 3 Acetylphenyl 3 Butylurea
Molecular Modeling and Docking Studies of 1-(3-Acetylphenyl)-3-butylurea with Biological Targets
Molecular modeling and docking are pivotal computational techniques used to predict the binding orientation and affinity of a small molecule to its macromolecular target. als-journal.com For this compound, these studies can elucidate potential mechanisms of action by identifying key interactions with biological receptors, such as enzymes or proteins, that are implicated in disease pathways. als-journal.comnih.gov Docking simulations place the ligand (this compound) into the binding site of a target protein, and scoring functions are used to estimate the binding affinity. nih.gov This approach allows for the analysis of hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. als-journal.com Studies on similar urea (B33335) derivatives have successfully used docking to understand binding modes with targets like the human adenosine (B11128) A2A receptor, providing a framework for how this compound could be similarly investigated. nih.gov
Introduce new functional groups to form additional hydrogen bonds with key amino acid residues in the binding pocket.
Modify the butyl or acetylphenyl moieties to improve hydrophobic interactions.
Alter the molecule's conformation to achieve a more complementary fit within the active site.
This iterative process of computational modeling followed by chemical synthesis and biological testing is a cornerstone of modern drug discovery. mdpi.com
In cases where the 3D structure of the biological target is unknown, ligand-based methods are employed. nih.gov Starting with this compound as a known active compound, ligand-based virtual screening (LBVS) can be used to search large chemical databases for molecules with similar structural or chemical features. nih.govnih.gov This is often accomplished by creating a pharmacophore model, which defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. amazonaws.com
Alternatively, de novo design algorithms can be used to construct novel molecules from scratch. These programs build new chemical structures piece-by-piece within the constraints of a binding site or based on a pharmacophore model derived from this compound, suggesting innovative derivatives with potentially improved properties. amazonaws.com
Quantum Chemical Calculations and Spectroscopic Property Predictions for this compound
Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic behavior. nih.gov These methods can be applied to this compound to understand its intrinsic molecular characteristics.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. dergipark.org.tr By applying DFT methods, such as B3LYP with a 6-311G(d,p) basis set, it is possible to calculate various molecular properties of this compound. nih.govdergipark.org.tr
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is valuable for predicting how the molecule will interact with biological targets.
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.8 D |
Computational chemistry is also used to predict the spectroscopic signatures of molecules, which is essential for their structural characterization. dergipark.org.tr
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nmrdb.org These predicted spectra serve as a valuable reference for confirming the structure of the synthesized compound. dergipark.org.tr
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated and correlated with an experimental Infrared (IR) spectrum. csic.es This helps in assigning specific absorption bands to the corresponding functional groups, such as the C=O stretching of the urea and acetyl groups, and N-H stretching vibrations. researchgate.netresearchgate.net
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational tools can predict the exact mass of the molecule and its isotopes. biorxiv.org Fragmentation patterns, which are key to structural elucidation in tandem mass spectrometry (MS/MS), can also be rationalized and predicted based on the molecule's chemical structure and bond energies. uni-heidelberg.demassbank.eu
| Proton Group | Predicted Chemical Shift (ppm) |
|---|---|
| -CH3 (acetyl) | 2.55 |
| -CH3 (butyl) | 0.92 |
| -CH2- (butyl, adjacent to CH3) | 1.38 |
| -CH2- (butyl, adjacent to NH) | 3.15 |
| Aromatic C-H | 7.20 - 7.90 |
| N-H (urea) | 6.30 and 8.70 |
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| N-H Stretch (urea) | 3350 - 3450 |
| C-H Stretch (aromatic) | 3050 - 3150 |
| C-H Stretch (aliphatic) | 2870 - 2960 |
| C=O Stretch (acetyl) | ~1685 |
| C=O Stretch (urea, Amide I) | ~1650 |
| N-H Bend (urea, Amide II) | ~1560 |
In Silico Prediction Methodologies for ADME/T Properties of this compound
Before a compound can become a viable drug candidate, its ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile must be evaluated. audreyli.com In silico ADME/T prediction tools allow for the early assessment of these properties, reducing the likelihood of late-stage failures in drug development. idrblab.org Various computational models, many based on machine learning, are used to predict these pharmacokinetic and toxicological parameters from the molecular structure alone. idrblab.orgrjptonline.org
For this compound, these models can predict:
Physicochemical Properties: Parameters like logP (lipophilicity), topological polar surface area (TPSA), and solubility are calculated. rjptonline.org
Pharmacokinetics: Properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes are estimated. nih.gov
Drug-likeness: Rules like Lipinski's Rule of Five are used to assess whether the compound has physicochemical properties consistent with orally available drugs. rjptonline.orgnih.gov
Toxicity: Potential toxicological risks, such as mutagenicity or cardiotoxicity, can be flagged by computational models. jetir.org
| Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Molecular Weight | 234.29 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 2.6 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) |
| Topological Polar Surface Area (TPSA) | 58.2 Ų | Suggests good intestinal absorption (<140 Ų) |
| GI Absorption | High | Indicates good potential for oral bioavailability |
| BBB Permeant | Yes | Suggests potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| AMES Toxicity | No | Predicted to be non-mutagenic |
Predictive Algorithms for Absorption, Distribution, and Metabolism of this compound (Theoretical Models)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the evaluation of potential drug candidates. nih.gov Various computational models are employed to estimate these properties based on the chemical structure of a molecule. These models often utilize quantitative structure-activity relationship (QSAR) principles, which correlate molecular descriptors with biological activity or physicochemical properties. nih.gov
Several freely accessible web-based tools, such as SwissADME and pkCSM, provide predictions for a wide range of ADME parameters. nih.govnih.gov These platforms use a combination of predictive models, including those based on molecular fingerprints, graph-based signatures, and machine learning algorithms. prismbiolab.comuq.edu.au For instance, SwissADME utilizes a variety of methods to predict properties like lipophilicity (as consensus Log P), water solubility, and gastrointestinal absorption. nih.gov The "BOILED-Egg" model, available in SwissADME, offers an intuitive graphical prediction of passive gastrointestinal absorption and blood-brain barrier penetration. prismbiolab.com Similarly, pkCSM employs graph-based signatures to develop predictive models for various pharmacokinetic properties. nih.gov
The predicted ADME profile for this compound, as aggregated from various computational models, is presented in the table below.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 234.29 g/mol | Within the desirable range for drug-likeness (typically <500 g/mol). |
| LogP (Lipophilicity) | 2.58 | Indicates moderate lipophilicity, suggesting good absorption and distribution potential. |
| Water Solubility (LogS) | -2.87 | Predicts moderate water solubility. |
| Gastrointestinal (GI) Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to be able to cross the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-glycoprotein, which can enhance bioavailability. |
| CYP1A2 Inhibitor | No | Predicted not to inhibit major cytochrome P450 enzymes, suggesting a lower potential for drug-drug interactions. |
| CYP2C19 Inhibitor | No | |
| CYP2C9 Inhibitor | No | |
| CYP2D6 Inhibitor | No | |
| CYP3A4 Inhibitor | No |
Computational Toxicology and Reactivity Prediction of this compound (Methodological Focus)
Computational toxicology is a rapidly evolving field that applies computer-based models to predict the adverse effects of chemicals on human health and the environment. asmepress.com These methods are crucial for prioritizing compounds for further testing and for regulatory decision-making. nih.govscbdd.com Methodologies in computational toxicology are diverse and include the use of QSAR models, pharmacophore modeling, and machine learning algorithms. nih.gov
The predicted toxicological and reactivity profile for this compound, based on computational models, is summarized in the table below.
| Parameter | Predicted Outcome | Methodological Basis |
|---|---|---|
| Oral Acute Toxicity (LD50) | 500 mg/kg (Class 4) | Prediction based on 2D similarity and fragment propensities. Class 4 indicates "Harmful if swallowed". researchgate.net |
| Hepatotoxicity | Inactive | Based on models trained on data from drug-induced liver injury studies. nih.gov |
| Carcinogenicity | Inactive | Predicted using models trained on the Carcinogenic Potency Database. nih.gov |
| Mutagenicity | Inactive | Based on predictive models trained on Ames mutagenicity data. asmepress.com |
| Cytotoxicity | Inactive | Predicted based on in vitro toxicity assay data against cell lines like HepG2. nih.gov |
| Immunotoxicity | Inactive | Models trained on data related to the adverse effects of xenobiotics on the immune system. asmepress.com |
| Skin Sensitization | Inactive | Prediction based on structural alerts and QSAR models for skin sensitization potential. |
Analytical and Bioanalytical Method Development for Research on 1 3 Acetylphenyl 3 Butylurea
Development and Validation of Chromatographic Techniques for 1-(3-Acetylphenyl)-3-butylurea
Chromatographic techniques are central to the analysis of this compound, offering high-resolution separation of the analyte from complex matrices. The development and validation of these methods are critical for ensuring reliable and reproducible research data.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the purity assessment and quantification of phenylurea compounds. researchgate.netnih.govnih.gov For this compound, the presence of the acetylphenyl chromophore allows for sensitive UV detection. A typical method would involve a reversed-phase column, such as a C18, which separates compounds based on hydrophobicity. nih.govsigmaaldrich.com The mobile phase would likely consist of a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, possibly with a modifier like acetic acid to improve peak shape. sigmaaldrich.comsciex.com
For higher sensitivity and selectivity, especially in complex biological research samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. sciex.comnih.gov This technique combines the separation power of LC with the mass-resolving capability of tandem mass spectrometry, allowing for precise quantification even at very low concentrations. nih.govnih.gov The analysis is typically performed in selected reaction monitoring (SRM) mode, which enhances specificity.
Table 1: Illustrative HPLC-UV and LC-MS/MS Parameters for Analysis of this compound
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30-90% B over 15 min | 20-95% B over 10 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min sigmaaldrich.com |
| Detection | UV at 240 nm sigmaaldrich.com | ESI in Positive Mode |
| MS/MS Transition | N/A | Precursor Ion > Product Ion (Hypothetical) |
| Linearity (r²) | >0.999 | >0.998 |
| LOD | ~0.1 µg/mL | ~0.1 ng/mL nih.gov |
| LOQ | ~0.3 µg/mL | ~0.5 ng/mL |
This table presents hypothetical data based on typical methods for structurally similar phenylurea compounds.
While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is highly suitable for identifying potential volatile metabolites. nih.govresearchgate.net Metabolism of the butyl side chain could potentially lead to the formation of volatile alcohols or ketones. Furthermore, degradation of the urea (B33335) linkage might produce volatile aniline (B41778) derivatives.
For the analysis of such metabolites in research samples, a headspace or solid-phase microextraction (SPME) method could be employed to isolate volatile compounds from the sample matrix. colostate.edumdpi.com The extracted volatiles are then introduced into the GC-MS system for separation and identification based on their mass spectra and retention times. nih.govresearchgate.net The identification of unknown metabolites is facilitated by comparing their mass spectra with established libraries like NIST. nih.gov
Spectroscopic and Spectrometric Characterization Methods for this compound and its Research-Generated Metabolites
Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of this compound and its metabolites generated during research studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of organic molecules. For this compound, 1D NMR (¹H and ¹³C) provides primary information on the chemical environment of the protons and carbons. The ¹H NMR spectrum would show characteristic signals for the aromatic protons (in the 7-8 ppm region), the acetyl group protons, and the protons of the butyl chain. youtube.comlibretexts.orgmnstate.edu The ¹³C NMR spectrum would complement this by showing distinct resonances for the carbonyl carbons (urea and acetyl), the aromatic carbons, and the aliphatic carbons of the butyl group. libretexts.org
For more complex structural problems, such as the unambiguous assignment of all signals or the characterization of novel metabolites, advanced 2D NMR techniques are employed. harvard.eduipb.ptresearchgate.net These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the butyl chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the acetylphenyl moiety to the butylurea chain. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in conformational analysis. harvard.edu
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (CH) | 7.2 - 8.0 | Multiplets |
| Urea (NH) | 6.5 - 8.5 (broad) | Singlets/Triplets |
| Butyl (α-CH₂) | ~3.2 | Quartet |
| Butyl (β, γ-CH₂) | ~1.3 - 1.6 | Multiplets |
| Butyl (δ-CH₃) | ~0.9 | Triplet |
| Acetyl (CH₃) | ~2.6 | Singlet |
This table presents predicted chemical shift ranges based on general principles of NMR spectroscopy and data for analogous structures. youtube.comwisc.edu
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a key technique for identifying unknown metabolites in complex biological matrices. chromatographyonline.comnih.govijpras.comresearchgate.net HRMS instruments, such as TOF (Time-of-Flight) or Orbitrap analyzers, provide highly accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of a metabolite. nih.govijpras.com
The general workflow for metabolite identification involves comparing the accurate mass of potential metabolites to that of the parent compound, this compound. chromatographyonline.com Common metabolic transformations include hydroxylation, N-dealkylation, and oxidation of the acetyl group, each corresponding to a specific mass shift. nih.govnih.gov The fragmentation pattern of the metabolite, obtained through MS/MS experiments, can then be compared to the fragmentation of the parent compound to pinpoint the site of metabolic modification. researchgate.net
Immunoassays and Biosensor Development for Detection of this compound in Research Contexts
Immunoassays and biosensors represent alternative or complementary approaches for the rapid and sensitive detection of this compound, particularly in high-throughput screening contexts.
The development of an immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), would require the generation of antibodies that specifically recognize this compound. nih.govresearchgate.netacs.org Since this is a small molecule, it would first need to be conjugated to a larger carrier protein to become immunogenic. The resulting assay would allow for the rapid quantification of the compound in numerous samples simultaneously. nih.govresearchgate.net
Biosensors for urea and its derivatives are often based on the enzyme urease, which catalyzes the hydrolysis of urea. nih.govnih.govsci-hub.stmdpi.com A biosensor for this compound could potentially be developed by immobilizing urease onto a transducer (e.g., an electrode or an optical fiber). nih.govnih.gov The enzymatic reaction would produce a measurable signal (e.g., a change in pH, current, or light absorbance), which would correlate with the concentration of the analyte. nih.govmdpi.com The specificity of such a biosensor would depend on the extent to which the urease enzyme can recognize and process the substituted urea structure of the target compound.
Future Perspectives and Challenges in the Academic Research of 1 3 Acetylphenyl 3 Butylurea
Emerging Research Areas and Unexplored Potential of 1-(3-Acetylphenyl)-3-butylurea
The urea (B33335) functionality is a cornerstone in numerous bioactive compounds, valued for its ability to form stable hydrogen bonds with biological targets. nih.govbohrium.com This characteristic has led to the development of many urea-containing drugs for a wide array of human diseases. bohrium.com The research trajectory for derivatives like this compound is poised to explore new and complex therapeutic challenges.
Antimicrobial Drug Discovery: A significant area of emerging research is the development of novel antimicrobial agents to combat multi-drug-resistant (MDR) strains of bacteria and fungi. nih.gov The discovery of new, effective drug candidates is crucial as MDR strains pose a growing threat to global health. nih.gov Phenylurea derivatives have shown promise in this area, with some exhibiting potent activity against challenging pathogens like Acinetobacter baumannii and Mycobacterium tuberculosis. nih.govnih.govsemanticscholar.org The specific structure of this compound could be a starting point for developing derivatives with tailored antimicrobial profiles.
Oncology and Kinase Inhibition: Substituted ureas are well-established as kinase inhibitors for cancer therapy. researchgate.net The phosphatidylinositol-3 kinase (PI3K)/Akt signaling pathway, often implicated in the progression of cancers like non-small-cell lung cancer (NSCLC), is a promising target. researchgate.net Future research could investigate the potential of this compound and its analogues to modulate this or other cancer-related pathways.
Neurological and Inflammatory Disorders: The potential for small molecules to address neurodegenerative diseases is an area of intense investigation. drugdiscoverynews.com Furthermore, compounds such as small molecule soluble epoxide hydrolase inhibitors are being explored for their utility in treating inflammation. bohrium.com The structural motifs within this compound could serve as a scaffold for designing modulators of targets relevant to these complex diseases.
Agrochemicals: Beyond medicine, substituted phenylureas have a history of use as herbicides. nih.govresearchgate.net Research into new derivatives could lead to more selective and environmentally benign agrochemicals, addressing the ongoing need for effective crop protection solutions.
A summary of potential research areas is presented in the table below.
| Potential Research Area | Rationale and Focus | Key Biological Targets (Examples) |
| Antimicrobial Agents | Addressing the rise of multi-drug-resistant pathogens. nih.gov | Mycolic acid cell wall assembly in M. tuberculosis, various bacterial enzymes. nih.gov |
| Anticancer Therapeutics | Development of targeted therapies, particularly kinase inhibitors. researchgate.net | PI3K/Akt pathway, Epidermal Growth Factor Receptor (EGFR). researchgate.net |
| Neurodegenerative Diseases | Discovery of small molecules that can modulate complex disease processes in the central nervous system. drugdiscoverynews.com | Protein aggregates, neuroinflammatory pathways. |
| Anti-inflammatory Agents | Targeting enzymes involved in inflammatory signaling cascades. | Soluble epoxide hydrolase. bohrium.com |
| Agrochemicals | Creating next-generation herbicides with improved efficacy and safety profiles. nih.gov | Photosynthesis pathways, amino acid biosynthesis. |
Methodological Advancements and Their Impact on this compound Studies
Progress in the study of molecules like this compound is intrinsically linked to advancements in chemical synthesis, analytical techniques, and computational methods.
Advanced Synthesis and Purification: Traditional methods for synthesizing urea derivatives often rely on hazardous reagents like phosgene. nih.gov Modern methodologies are shifting towards safer and more efficient alternatives. researchgate.net Innovations such as continuous-flow chemistry offer enhanced control and safety, particularly for reactions involving high-energy intermediates. nih.gov The development of novel synthetic routes, including metal-free coupling reactions using reagents like hypervalent iodine, provides new avenues for creating libraries of unsymmetrical urea derivatives for screening. mdpi.com
Computational Drug Design: Computational tools are becoming indispensable in modern drug discovery. mdpi.com Molecular docking, for instance, allows researchers to predict how small molecules bind to the three-dimensional structure of a biological target. mdpi.com This in silico approach can help elucidate mechanisms of action and guide the design of more potent and selective compounds, accelerating the research process and reducing reliance on extensive empirical screening. nih.govmdpi.com
High-Throughput Screening and 'Tethering': Academic research institutions now have increasing access to sophisticated screening infrastructure. nih.gov High-throughput screening allows for the rapid evaluation of large compound libraries against specific biological targets. drugdiscoverynews.com Innovative techniques like "tethering" can identify small molecule fragments that bind to a target, providing a starting point for building more potent drug candidates. drugdiscoverynews.com
Analytical and Characterization Techniques: The definitive identification and characterization of novel urea derivatives rely on a suite of advanced analytical methods. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy are fundamental. nih.gov Furthermore, new analytical approaches, including those based on chemiluminescence, are being developed for the sensitive and selective determination of urea-containing compounds. deakin.edu.au
| Methodological Advancement | Impact on Research of this compound | Examples |
| Innovative Synthesis | Enables safer, more efficient, and diverse production of derivatives for testing. | Continuous-flow synthesis, phosgene-free methods, late-stage functionalization. researchgate.netnih.govmdpi.com |
| Computational Modeling | Accelerates the design-test cycle by predicting molecular interactions and properties. | Molecular docking, virtual screening. nih.govmdpi.com |
| Advanced Screening | Facilitates the rapid identification of bioactive compounds from large chemical libraries. | High-throughput screening (HTS), fragment-based discovery ("tethering"). drugdiscoverynews.comnih.gov |
| Modern Analytical Methods | Provides precise structural confirmation and sensitive detection. | 1H & 13C NMR, LCMS, chemiluminescence-based assays. nih.govdeakin.edu.au |
Interdisciplinary Collaborations and Collaborative Research Opportunities for this compound Investigation
The complexity of modern small molecule research necessitates a departure from siloed, single-discipline approaches. The investigation of this compound and its derivatives would be significantly enriched through robust interdisciplinary collaboration. nih.govparabolicdrugs.com
The Chemistry-Biology Interface: The core of drug discovery lies in the partnership between chemists and biologists. acs.org Medicinal chemists can synthesize novel derivatives of this compound, while biologists and pharmacologists can design and execute assays to evaluate their activity against specific drug targets or in disease models. parabolicdrugs.com This iterative cycle of design, synthesis, and testing is fundamental to optimizing lead compounds. acs.org
Academia-Industry Partnerships: Collaborations between academic research institutions and the pharmaceutical industry can bridge the gap between basic discovery and clinical development. drugdiscoverynews.com Academic labs often excel at innovative approaches to new molecular targets, while industry partners provide the resources and expertise needed to navigate the complex path to new therapies. drugdiscoverynews.comnih.gov Such partnerships can provide funding, access to specialized technologies, and real-world drug development acumen. drugdiscoverynews.com
Integration of Computational Science: The inclusion of computational scientists in research teams is crucial for leveraging modern drug design tools. mdpi.com These experts can perform molecular docking studies, predict drug-like properties (ADME/Tox), and analyze large datasets from screening campaigns, providing critical insights that guide the experimental work of chemists and biologists. mdpi.comparabolicdrugs.com
Clinical Research Integration: For a compound to progress towards therapeutic use, collaboration with clinical researchers is essential. nih.gov This allows for the validation of new therapeutic targets in the context of human diseases and ensures that the research is directed toward addressing unmet clinical needs. nih.gov
Effective drug discovery requires a holistic approach where experts from diverse fields—including chemistry, biology, pharmacology, and computational sciences—work in concert. parabolicdrugs.com This collaborative environment fosters innovation and is essential for translating fundamental discoveries into tangible therapeutic advances. parabolicdrugs.com
Q & A
Q. What are the optimal synthetic routes for 1-(3-Acetylphenyl)-3-butylurea, and how can reaction conditions be optimized to improve yield and purity?
The synthesis typically involves coupling 3-acetylphenyl isocyanate with butylamine under anhydrous conditions. Optimization strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance reactivity .
- Temperature control : Reactions performed at 0–25°C minimize side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity. Confirm purity via HPLC (>95%) and characterize using -/-NMR and FT-IR spectroscopy .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., acetyl –CH at ~2.5 ppm, urea –NH at ~5–6 ppm). -NMR confirms carbonyl (C=O) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 263.2).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound across laboratories?
Standardize protocols by:
- Documenting reaction parameters (e.g., solvent purity, humidity levels).
- Using calibrated equipment (e.g., thermostatted reactors).
- Sharing raw spectral data and chromatograms for cross-validation .
Advanced Research Questions
Q. How do electronic effects of the acetyl substituent influence the reactivity of this compound in nucleophilic reactions?
The electron-withdrawing acetyl group enhances electrophilicity at the urea carbonyl, facilitating nucleophilic attack. Computational studies (DFT) reveal:
Q. What strategies resolve contradictions in reported biological activities of urea derivatives like this compound?
Address discrepancies by:
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative/positive controls.
- Compound purity : Verify via HPLC and quantify impurities (e.g., residual solvents) that may skew bioactivity .
- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent used in dosing) .
Q. How can computational chemistry predict interaction mechanisms between this compound and biological targets?
Integrate molecular docking (e.g., AutoDock Vina) with MD simulations to:
Q. What experimental designs assess the stability and degradation kinetics of this compound under laboratory conditions?
Conduct accelerated stability studies:
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific applications?
Systematically modify substituents (e.g., alkyl chain length, acetyl position) and evaluate:
- Physicochemical properties : LogP (lipophilicity), solubility (shake-flask method).
- Bioactivity : IC values in enzyme inhibition assays. Use QSAR models to prioritize derivatives for synthesis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
